4'-Hydroxy diclofenac-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

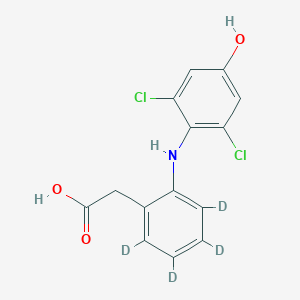

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445204 |

Source

|

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254762-27-1 |

Source

|

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Hydroxy diclofenac-d4: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy diclofenac-d4 is the deuterated form of 4'-hydroxy diclofenac, the major oxidative metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[1][2][3] The parent drug, diclofenac, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[4][5] The metabolism of diclofenac is a critical aspect of its pharmacokinetic profile and is predominantly mediated by the cytochrome P450 enzyme CYP2C9, which catalyzes the formation of 4'-hydroxy diclofenac.

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound. Given its importance as an internal standard in bioanalytical assays, this document details its physicochemical characteristics and provides insights into the experimental protocols for its use.

Chemical Structure and Properties

This compound is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of four hydrogen atoms with deuterium on the phenylacetic acid moiety. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of 4'-hydroxy diclofenac in biological matrices.

Chemical Structure:

-

IUPAC Name: 2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid

-

CAS Number: 254762-27-1

-

Molecular Formula: C₁₄H₇D₄Cl₂NO₃

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 316.17 g/mol | |

| Exact Mass | 315.0367056 Da | |

| Melting Point | 173-175°C (decomposes) | |

| Appearance | White to light yellow or purple solid | |

| Solubility | Soluble in DMSO, DMF, and Ethanol (≥ 30 mg/mL) | |

| Storage Temperature | -20°C |

Metabolic Pathway of Diclofenac

The biotransformation of diclofenac in the liver is a crucial determinant of its efficacy and potential for adverse effects. The primary metabolic pathway involves hydroxylation, with the formation of 4'-hydroxy diclofenac being the most significant route. This reaction is almost exclusively catalyzed by the CYP2C9 isoenzyme. Other minor metabolites are also formed through different CYP450 enzymes. The hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.

Below is a diagram illustrating the metabolic pathway of diclofenac.

Experimental Protocols

The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification of the analyte in complex biological matrices by correcting for variability in sample preparation and instrument response. A general workflow for the analysis of 4'-hydroxy diclofenac in plasma or urine using LC-MS/MS with this compound as an internal standard is described below.

Sample Preparation

-

Spiking with Internal Standard: To a known volume of the biological sample (e.g., 100 µL of plasma), add a small volume of a standard solution of this compound at a known concentration.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the sample. Vortex mix thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is employed for the separation and detection of 4'-hydroxy diclofenac and its deuterated internal standard.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed for optimal separation.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4'-hydroxy diclofenac and this compound are monitored.

-

The workflow for a typical bioanalytical method using an internal standard is depicted in the diagram below.

Synthesis and Spectroscopic Data

Synthesis

Spectroscopic Data

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass, which is 4 mass units higher than that of the non-deuterated compound. This mass shift is the basis of its use as an internal standard.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the four deuterium-substituted positions on the phenyl ring of the phenylacetic acid moiety.

-

¹³C NMR: The carbon NMR spectrum will be similar to the non-deuterated compound, although minor shifts may be observed for the deuterated carbons.

-

Detailed spectroscopic data (e.g., chemical shifts, coupling constants, and fragmentation patterns) are typically provided by the commercial vendors of this compound and can be requested from them.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its well-defined chemical structure and properties, particularly its isotopic purity and mass difference from the endogenous metabolite, make it an excellent internal standard for robust and reliable bioanalytical method development and validation. This technical guide provides a foundational understanding of this important molecule, its role in the context of diclofenac metabolism, and practical considerations for its application in experimental settings. For further detailed information on synthesis and spectroscopic data, direct consultation with commercial suppliers or specialized databases is recommended.

References

4'-Hydroxy Diclofenac-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4'-Hydroxy diclofenac-d4, a key analytical tool in drug metabolism and pharmacokinetic studies. This document details its chemical properties, synthesis, and application as an internal standard in bioanalytical methods. It also explores the metabolic pathway of its parent compound, diclofenac, and the subsequent pharmacological implications.

Core Concepts: Introduction to this compound

This compound is the deuterium-labeled form of 4'-hydroxy diclofenac, the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The incorporation of four deuterium atoms on the phenylacetic acid ring provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its primary utility lies in its ability to mimic the analyte of interest during sample extraction and ionization, thereby correcting for variability and enhancing the accuracy and precision of analytical methods.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | [3] |

| CAS Number | 254762-27-1 | [4] |

| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ | [5] |

| Molecular Weight | 316.17 g/mol | |

| Appearance | Purple Solid | |

| Melting Point | 173-175°C (decomposes) | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in DMSO and Methanol |

Synthesis of this compound

-

Synthesis of Deuterated Phenylacetic Acid: The synthesis would commence with a deuterated precursor, such as benzene-d6, which would be subjected to a series of reactions to introduce the acetic acid moiety, resulting in 2,3,4,5-tetradeuteriophenylacetic acid.

-

Ullmann Condensation: The deuterated phenylacetic acid derivative would then be coupled with a suitable 2,6-dichloro-4-hydroxyaniline derivative via an Ullmann condensation reaction. This step forms the core structure of the molecule.

-

Purification: The final product would be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity and isotopic enrichment.

Alternatively, a biocatalytic approach using microorganisms like Epicoccum nigrum has been shown to be effective in the 4'-hydroxylation of diclofenac. This method could potentially be adapted for the production of the deuterated analog by using deuterated diclofenac as the substrate.

Role in Bioanalysis: An Indispensable Internal Standard

This compound is predominantly used as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of diclofenac and its metabolites in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound.

Quantitative Data from Analytical Methods

The following tables summarize quantitative data from various published analytical methods that utilize this compound as an internal standard or quantify 4'-hydroxy diclofenac.

Table 1: LC-MS/MS Method Parameters and Validation Data

| Parameter | Method 1 (Mouse Plasma) | Method 2 (Human Urine) | Method 3 (Rat Liver Microsomes) |

| Internal Standard | Diclofenac-d4 | Not Specified | 4-hydroxyoctanophenone |

| Linearity Range | 10-5000 ng/mL | 0.2-40 µg/mL | Not Specified |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.4 µg/mL | Not Specified |

| Accuracy | 90-108% | Good accuracy observed | 80-120% |

| Precision (Intra-day) | ≤ 10% | <15% | <15% |

| Precision (Inter-day) | ≤ 13% | <15% | <15% |

| Recovery | Not Specified | 75-85% | 80-120% |

Table 2: HPLC Method Parameters for 4'-Hydroxydiclofenac Analysis

| Parameter | Method 1 |

| Detection | UV at 282 nm |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution |

| Flow Rate | 1 mL/min |

| Run Time | 11 min |

Metabolic and Signaling Pathways

Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being the principal enzyme responsible for its conversion to 4'-hydroxy diclofenac. This metabolite retains some anti-inflammatory and analgesic properties. The mechanism of action of diclofenac and its metabolites involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.

Diclofenac Metabolism and COX Inhibition Pathway

The following diagram illustrates the metabolic conversion of diclofenac to 4'-hydroxy diclofenac and their subsequent inhibitory effect on the COX pathway.

Conclusion

This compound is a critical tool for researchers in drug development and related scientific fields. Its use as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and drug metabolism studies. A thorough understanding of its properties, synthesis, and application, as well as the metabolic pathways of its parent compound, is essential for its effective implementation in research. This technical guide provides a foundational resource for scientists and professionals working with this important analytical standard.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4'-Hydroxy diclofenac-d4 (CAS: 254762-27-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Hydroxy diclofenac-d4, a key deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development.

Compound Overview

This compound is the deuterium-labeled form of 4'-hydroxydiclofenac, the major oxidative metabolite of diclofenac. The incorporation of four deuterium atoms on the phenylacetic acid ring provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its primary application lies in accurately measuring the concentration of 4'-hydroxydiclofenac in biological matrices, which is crucial for understanding the metabolism and disposition of diclofenac.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various commercial suppliers and scientific literature.

| Property | Value |

| CAS Number | 254762-27-1 |

| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ |

| Molecular Weight | 316.17 g/mol |

| Purity | Typically >95% to >98.92% |

| Appearance | Purple Solid |

| Solubility | Soluble in Ethanol (~30 mg/mL), DMSO (~30 mg/mL), and Dimethylformamide (DMF) (~30 mg/mL) |

| Storage Temperature | -20°C |

Metabolic Pathway of Diclofenac

Diclofenac undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of 4'-hydroxydiclofenac is the principal metabolic pathway, predominantly catalyzed by the CYP2C9 isoenzyme. This hydroxylation reaction is a critical step in the detoxification and elimination of diclofenac from the body. The resulting metabolite can be further conjugated prior to excretion.

An In-depth Technical Guide to the Biological Activity of 4'-Hydroxy diclofenac-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy diclofenac is the principal human metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The deuterated form, 4'-Hydroxy diclofenac-d4, serves as a valuable analytical tool, primarily as an internal standard for quantitative analysis by mass spectrometry, enabling precise tracking and quantification in biological matrices.[1][2] While the deuterium labeling does not alter its biological activity, understanding the pharmacological profile of the parent compound, 4'-Hydroxy diclofenac, is crucial for comprehensive drug metabolism and safety assessments. This guide provides a detailed overview of the biological activity of 4'-Hydroxy diclofenac, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Metabolic Formation of 4'-Hydroxy diclofenac

Diclofenac is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The formation of 4'-Hydroxy diclofenac is almost exclusively catalyzed by the CYP2C9 isoform.[3][4] This hydroxylation is the major metabolic pathway for diclofenac at therapeutic concentrations.[3]

The metabolic pathway can be visualized as follows:

Metabolic conversion of Diclofenac to 4'-Hydroxy diclofenac.

Primary Biological Activity: Inhibition of Cyclooxygenase (COX)

Similar to its parent compound, 4'-Hydroxy diclofenac exerts its primary anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Quantitative Inhibition Data

The inhibitory potency of 4'-Hydroxy diclofenac against COX-1 and COX-2 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| 4'-Hydroxy diclofenac | Isolated human rheumatoid synovial cells | - | - | - | |

| COX activity | - | 0.032 | - | ||

| PGE2 production | - | 0.017 | - | ||

| Diclofenac | Human peripheral monocytes | 0.076 | 0.026 | 2.9 | |

| Human whole blood | - | - | - |

Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio indicates the selectivity towards COX-2; a lower ratio suggests less selectivity.

Signaling Pathways

The primary signaling pathway affected by 4'-Hydroxy diclofenac is the arachidonic acid cascade, specifically by blocking the conversion of arachidonic acid to prostaglandins via COX inhibition.

Inhibition of the Cyclooxygenase Pathway.

Recent studies on diclofenac and its metabolites suggest potential involvement in other signaling pathways, which may contribute to both therapeutic and adverse effects. For instance, diclofenac has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and immune responses. While direct evidence for 4'-Hydroxy diclofenac is still emerging, it is plausible that it shares some of these off-target effects.

Other Potential Biological Activities

Beyond COX inhibition, studies have indicated that 4'-Hydroxy diclofenac may possess other biological activities:

-

Endocrine Disrupting Effects: In vitro studies have shown that 4'-Hydroxy diclofenac can exhibit estrogenic, anti-androgenic, anti-glucocorticoid, and anti-thyroid hormonal activities. It has also been shown to bind directly to the glucocorticoid and androgen receptors.

-

Immunomodulatory Properties: 4'-Hydroxy diclofenac has been observed to modulate the production of pro-inflammatory and immunoregulatory cytokines in lymphoblastoid cell lines.

-

Hepatotoxicity: While the parent drug diclofenac is associated with rare but severe liver injury, the role of its metabolites is an active area of research. Some studies suggest that further metabolism of hydroxylated metabolites can lead to the formation of reactive intermediates that may contribute to hepatotoxicity. However, CYP2C9, the primary enzyme for 4'-hydroxylation, does not appear to be responsible for the formation of protein adducts associated with diclofenac-induced liver injury.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (4'-Hydroxy diclofenac) and reference inhibitors (e.g., celecoxib, indomethacin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Detection reagent (e.g., a kit to measure prostaglandin E2)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro COX Inhibition Assay.

Prostaglandin E2 (PGE2) Production Assay in Cells

This protocol describes how to measure the effect of a test compound on PGE2 production in a cellular context.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Test compound (4'-Hydroxy diclofenac)

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production.

-

Incubate for a prolonged period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the effect of the test compound on PGE2 production and calculate the IC50 value if applicable.

Human Liver Microsome Incubation for Metabolite Profiling

This protocol is used to study the in vitro metabolism of a drug and identify its metabolites.

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (Diclofenac)

-

Organic solvent for quenching (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Thaw the HLMs on ice.

-

In a microcentrifuge tube, combine the phosphate buffer, HLMs, and the test compound.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify the parent drug and its metabolites, such as 4'-Hydroxy diclofenac.

Conclusion

4'-Hydroxy diclofenac, the major metabolite of diclofenac, is a biologically active compound that retains the primary anti-inflammatory mechanism of its parent drug through the inhibition of COX enzymes. Its deuterated form, this compound, is an indispensable tool for pharmacokinetic and metabolic studies. While COX inhibition is its principal mode of action, emerging evidence suggests potential off-target effects, including endocrine disruption and immunomodulation, which warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of the biological and toxicological profile of this significant drug metabolite, contributing to a more comprehensive understanding of diclofenac's overall effects in humans.

References

- 1. Roles of diclofenac and its metabolites in immune activation associated with acute hepatotoxicity in TgCYP3A4/hPXR-humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocrine disrupting activities and immunomodulatory effects in lymphoblastoid cell lines of diclofenac, 4-hydroxydiclofenac and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The Dual Nature of 4'-Hydroxy diclofenac-d4: A Mechanistic Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core principles underlying 4'-Hydroxy diclofenac-d4. It clarifies its primary role as an analytical tool while providing a comprehensive overview of the mechanism of action of its non-deuterated parent compound, 4'-Hydroxy diclofenac, a key metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

Executive Summary

This compound is the deuterium-labeled form of 4'-Hydroxy diclofenac. While its chemical structure is nearly identical to the active metabolite, its primary application in scientific research is as an internal standard for analytical purposes, particularly in pharmacokinetic and drug metabolism studies.[1][2][3] The deuterium labeling allows for its clear differentiation from the endogenous, non-labeled counterpart in mass spectrometry analyses.[1]

The therapeutic mechanism of action is therefore most accurately attributed to the non-deuterated 4'-Hydroxy diclofenac. This metabolite, formed in the liver by the cytochrome P450 enzyme CYP2C9, exhibits anti-inflammatory and analgesic properties.[4] Its actions are intrinsically linked to the broader mechanisms of its parent drug, diclofenac, which primarily involves the inhibition of cyclooxygenase (COX) enzymes. This guide will first elucidate the established and emerging mechanisms of diclofenac and its hydroxylated metabolite and then explain the scientific rationale and implications of deuterium substitution.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The foundational mechanism of action for diclofenac and its active metabolites, including 4'-Hydroxy diclofenac, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, 4'-Hydroxy diclofenac reduces the production of these pro-inflammatory molecules.

Diclofenac itself is considered relatively equipotent in its inhibition of COX-1 and COX-2. Some in vitro studies suggest a slightly greater selectivity for COX-2, though not as pronounced as highly selective COX-2 inhibitors.

Signaling Pathway for COX Inhibition

Caption: Inhibition of Prostaglandin Synthesis by 4'-Hydroxy Diclofenac.

Broader and Emerging Mechanisms of Action

Research indicates that the pharmacological profile of diclofenac extends beyond simple COX inhibition. These multimodal mechanisms may also be attributable to its active metabolites and contribute to its overall efficacy.

-

Inhibition of the Lipoxygenase Pathway: Some evidence suggests diclofenac may inhibit lipoxygenase enzymes, which would reduce the formation of leukotrienes, another class of pro-inflammatory mediators.

-

Modulation of Ion Channels: Diclofenac has been shown to block voltage-dependent sodium channels and acid-sensing ion channels (ASICs), which could contribute to its analgesic effects by interfering with nerve signaling.

-

Activation of the Nitric Oxide-cGMP Pathway: The drug may activate the nitric oxide-cGMP antinociceptive (pain-relieving) pathway.

-

Other Putative Targets: Additional research points to potential interactions with the thromboxane-prostanoid receptor, peroxisome proliferator-activated receptor gamma (PPARγ), and substance P, a pro-inflammatory neuropeptide.

The Role of Deuterium Labeling: The Kinetic Isotope Effect

The defining feature of this compound is the replacement of four hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution is not intended to alter the fundamental mechanism of action but rather to modify its metabolic stability. This is due to the Kinetic Isotope Effect (KIE) .

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes, such as the cytochrome P450 family, require more energy to break the C-D bond. This can significantly slow down the rate of drug metabolism.

Logical Flow of the Kinetic Isotope Effect

Caption: The Kinetic Isotope Effect on Drug Metabolism.

In the context of this compound, this principle is leveraged for analytical purposes. Because it is metabolized more slowly, it can serve as a stable internal standard during the analysis of its non-deuterated counterpart in biological samples. While deuteration can be used to create therapeutic drugs with longer half-lives, this compound itself is primarily documented as a research tool.

Quantitative Data and Experimental Protocols

As this compound is an analytical standard, there is a lack of publicly available quantitative data regarding its specific binding affinities or IC50 values in therapeutic assays. The relevant data pertains to its parent compounds.

| Compound | Target | Parameter | Value | Reference |

| Diclofenac | CYP105D7 | Binding Affinity (Kd) | 65 µM |

Note: The provided data is from a study with a microbial cytochrome P450, not human COX enzymes, and is presented for illustrative purposes of binding affinity measurement. Detailed IC50 values for diclofenac on human COX-1 and COX-2 vary across different experimental setups.

Representative Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity of a compound like 4'-Hydroxy diclofenac would be a cellular or enzymatic assay.

Caption: Workflow for a COX Inhibition Assay.

This protocol outlines the general steps to quantify the inhibitory potency of a substance on COX enzymes. For this compound, such an experiment would confirm that its intrinsic inhibitory activity is comparable to the non-deuterated form, while its primary value remains in its distinct mass for analytical quantification.

Conclusion

This compound is a valuable tool for pharmaceutical research, enabling precise quantification of its active, non-deuterated metabolite. Its own mechanism of action is fundamentally identical to that of 4'-Hydroxy diclofenac, which involves the potent inhibition of COX-1 and COX-2 enzymes, alongside a suite of other potential pharmacological targets that contribute to the broad anti-inflammatory and analgesic profile of diclofenac. The key takeaway for researchers is the understanding of its dual identity: a molecule with the therapeutic blueprint of an NSAID metabolite, but engineered with deuterium for the practical purpose of being an exemplary analytical standard.

References

The Cytochrome P450 2C9-Mediated Metabolism of Diclofenac to 4'-Hydroxydiclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the metabolic conversion of the non-steroidal anti-inflammatory drug (NSAID) diclofenac to its primary metabolite, 4'-hydroxydiclofenac. The pivotal role of the cytochrome P450 2C9 (CYP2C9) enzyme in this biotransformation is detailed, supported by a compilation of quantitative kinetic data from various in vitro studies. This document outlines comprehensive experimental protocols for conducting in vitro metabolism assays using human liver microsomes (HLM) and for the subsequent quantification of 4'-hydroxydiclofenac using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a clear understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and drug development.

Introduction

Diclofenac is a widely prescribed NSAID for the management of pain and inflammatory conditions. The clinical efficacy and safety profile of diclofenac are significantly influenced by its metabolism in the liver. The primary metabolic pathway for diclofenac is hydroxylation, leading to the formation of several metabolites, with 4'-hydroxydiclofenac being the most abundant.[1] This metabolic process is predominantly catalyzed by the polymorphic enzyme cytochrome P450 2C9 (CYP2C9).[1][2] In fact, the 4'-hydroxylation of diclofenac is considered a feature reaction for CYP2C9 catalysis.[3]

Understanding the kinetics and mechanisms of this metabolic conversion is crucial for several reasons. Firstly, genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual variability in diclofenac metabolism, affecting both its therapeutic efficacy and the risk of adverse drug reactions, such as hepatotoxicity.[1] Secondly, the potential for drug-drug interactions (DDIs) exists when diclofenac is co-administered with other drugs that are also substrates, inhibitors, or inducers of CYP2C9.

This guide will delve into the technical aspects of studying the metabolism of diclofenac to 4'-hydroxydiclofenac, providing researchers with the necessary information to design, execute, and interpret in vitro metabolism studies.

The Metabolic Pathway of Diclofenac

The biotransformation of diclofenac in humans is multifaceted, involving both phase I (oxidation) and phase II (conjugation) reactions. The initial and rate-limiting step for the clearance of diclofenac is primarily oxidative metabolism, catalyzed by cytochrome P450 enzymes.

dot

Caption: Metabolic pathway of diclofenac.

As illustrated in the diagram above, the 4'-hydroxylation of diclofenac is the principal metabolic route, predominantly mediated by CYP2C9. Other hydroxylated metabolites, such as 5-hydroxydiclofenac and 3'-hydroxydiclofenac, are also formed, but to a lesser extent. The formation of 5-hydroxydiclofenac is mainly catalyzed by CYP3A4, while 3'-hydroxydiclofenac is also a product of CYP2C9 activity. Following hydroxylation, both the parent drug and its hydroxylated metabolites can undergo phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that are readily excreted from the body.

Quantitative Data on Diclofenac 4'-Hydroxylation

The kinetics of diclofenac 4'-hydroxylation by CYP2C9 have been characterized in numerous in vitro studies, typically using human liver microsomes (HLM) or recombinant CYP2C9 enzymes. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction. A summary of reported kinetic parameters is presented in the table below.

| System | Km (µM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Reference |

| Human Liver Microsomes | 9 ± 1 | 432 ± 15 pmol/min/mg | |

| Human Liver Microsomes | 3.9 - 22 | Not specified | |

| Recombinant CYP2C9.1 (wild-type) in yeast microsomes | 4.3 ± 2.4 | 12.5 ± 0.2 nmol/min/nmol P450 | |

| Recombinant CYP2C9.3 in yeast microsomes | 11.2 ± 2.3 | 8.1 ± 1.3 nmol/min/nmol P450 | |

| Electrochemical system with CYP2C9 | Not specified | 1.89 ± 0.21 x 10⁻⁹ M/min |

Note: The variability in the reported kinetic parameters can be attributed to differences in experimental systems (e.g., HLM from different donors, recombinant enzyme expression systems), and assay conditions.

Experimental Protocols

In Vitro Metabolism of Diclofenac in Human Liver Microsomes

This protocol describes a typical procedure for assessing the metabolism of diclofenac to 4'-hydroxydiclofenac using pooled human liver microsomes.

Materials:

-

Diclofenac

-

4'-Hydroxydiclofenac (as a reference standard)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

-

Internal standard (e.g., diclofenac-d4, indomethacin)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (final protein concentration typically 0.1-1.0 mg/mL), and the diclofenac solution to the desired final substrate concentration (e.g., spanning a range around the expected Km, such as 1-100 µM).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal or greater volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

-

Add the internal standard to the mixture.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

Quantification of 4'-Hydroxydiclofenac by HPLC-UV

This protocol provides a general method for the analysis of 4'-hydroxydiclofenac using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a lower percentage of the organic solvent and increase over the run time to elute the compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-50 µL.

-

Detection Wavelength: 225 nm or 282 nm.

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of 4'-hydroxydiclofenac of known concentrations in the same matrix as the samples (e.g., the final buffer/acetonitrile mixture).

-

Inject the standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration.

-

-

Sample Analysis:

-

Inject the processed samples from the in vitro metabolism assay.

-

Identify the peak corresponding to 4'-hydroxydiclofenac based on its retention time compared to the standard.

-

Quantify the amount of 4'-hydroxydiclofenac in the samples using the calibration curve.

-

Quantification of 4'-Hydroxydiclofenac by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the method of choice.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase column suitable for LC-MS (e.g., C18, 2.1 x 50 mm, <3 µm particle size).

-

Mobile Phase: Typically consists of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to facilitate ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Ionization Mode: Positive or negative ion mode, depending on the compound and mobile phase.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

MRM transitions:

-

Diclofenac: m/z 296.0 -> 214.1

-

4'-Hydroxydiclofenac: m/z 312.2 -> (product ion needs to be determined by infusion of a standard)

-

-

Sample Preparation for LC-MS/MS:

Sample preparation is similar to that for HPLC-UV, but may require further clean-up steps, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression in the mass spectrometer.

Experimental and Logical Workflows

dot

References

- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 2C9 in the Bioactivation of Diclofenac to 4'-Hydroxydiclofenac: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver. The formation of its major metabolite, 4'-hydroxydiclofenac, is a critical step in its biotransformation and elimination. This technical guide provides an in-depth examination of the pivotal role played by Cytochrome P450 2C9 (CYP2C9) in this metabolic pathway. We will explore the enzymatic kinetics, the impact of genetic polymorphisms, and the experimental methodologies used to characterize this interaction. This document synthesizes quantitative data into clear tabular formats and visualizes key processes through signaling pathway and workflow diagrams to support research and development in drug metabolism and pharmacogenetics.

Introduction

The metabolism of diclofenac is complex, involving multiple pathways. However, the 4'-hydroxylation route is quantitatively the most significant, and it is almost exclusively catalyzed by the polymorphic enzyme CYP2C9.[1][2] Understanding the specifics of this enzymatic reaction is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for adverse drug reactions. In vitro studies using human liver microsomes (HLMs), human hepatocytes, and recombinant human CYP enzymes have consistently identified CYP2C9 as the primary catalyst for 4'-hydroxydiclofenac formation.[1][3] It is estimated that CYP2C9 is responsible for over 99% of diclofenac's 4'-hydroxylation in vivo.[3]

Biochemical Pathway of Diclofenac 4'-Hydroxylation

The primary metabolic pathway for diclofenac involves the hydroxylation of the dichlorophenyl ring, with CYP2C9 mediating the formation of 4'-hydroxydiclofenac. This metabolite retains some anti-inflammatory and analgesic properties. Other minor metabolites, such as 3'-hydroxydiclofenac and 5-hydroxydiclofenac, are also formed, with CYP2C9 also being exclusively responsible for 3'-hydroxylation.

Quantitative Analysis of CYP2C9-Mediated 4'-Hydroxylation

The kinetics of 4'-hydroxydiclofenac formation by CYP2C9 have been characterized in various in vitro systems. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insight into the enzyme's affinity for diclofenac and its catalytic efficiency.

Table 1: Kinetic Parameters for Diclofenac 4'-Hydroxylation by CYP2C9

| Experimental System | Km (μM) | Vmax (pmol/min/mg or nmol/min/nmol) | Reference |

| Human Liver Microsomes | 9 ± 1 | 432 ± 15 pmol/min/mg | |

| Recombinant CYP2C9 | 3.44 ± 0.45 | 19.78 ± 0.76 nmol/min/nmol | |

| Recombinant P450 1A2 | 33 | 0.20 min-1 | |

| Electrochemical System | N/A | 1.89 ± 0.21 × 10-9 M/min |

Note: Vmax units vary depending on the experimental setup and protein quantification method.

Impact of CYP2C9 Genetic Polymorphisms

CYP2C9 is a highly polymorphic gene, with numerous alleles identified that can result in decreased, increased, or no enzyme function. The most common variant alleles in Caucasian populations are CYP2C92 and CYP2C93.

Studies investigating the impact of these polymorphisms on diclofenac metabolism have yielded mixed results. Some in vitro studies using recombinant enzymes show that variants like CYP2C93 and CYP2C913 have reduced metabolic capacity for diclofenac. In vivo studies have also shown that the urinary ratio of diclofenac to 4'-hydroxydiclofenac is significantly higher in individuals carrying the CYP2C9*3 allele, suggesting impaired metabolism.

However, other clinical studies have found no significant differences in the overall plasma pharmacokinetics of diclofenac between different CYP2C9 genotype groups. This discrepancy suggests that 4'-hydroxylation may not be the rate-limiting step in diclofenac's overall elimination in vivo, or that other enzymes and pathways may play a compensatory role.

Table 2: Influence of CYP2C9 Genotype on Diclofenac Metabolism

| Genotype | Parameter | Value | Population | Reference |

| CYP2C91/1 | Diclofenac/4'-OH Diclofenac Urinary Ratio | 0.62 ± 0.3 | Spanish | |

| CYP2C91/3 | Diclofenac/4'-OH Diclofenac Urinary Ratio | 0.83 ± 0.4 | Spanish | |

| CYP2C92/3 | Diclofenac/4'-OH Diclofenac Urinary Ratio | 1.10 ± 0.5 | Spanish | |

| CYP2C93/3 | Diclofenac/4'-OH Diclofenac Urinary Ratio | ~1.8 | Spanish | |

| CYP2C91/1 | Formation Clearance of 4'-hydroxydiclofenac (ml/kg/h) | 63.6 ± 19.1 | Healthy Volunteers | |

| CYP2C91/3 | Formation Clearance of 4'-hydroxydiclofenac (ml/kg/h) | 75.9 ± 27.6 | Healthy Volunteers |

Experimental Protocols

Characterizing the role of CYP2C9 in diclofenac metabolism involves both in vitro and in vivo experimental designs.

In Vitro Assay Using Recombinant CYP2C9

This protocol describes a typical experiment to determine the kinetic parameters of diclofenac 4'-hydroxylation using commercially available recombinant CYP2C9 enzymes, often co-expressed with cytochrome P450 reductase in systems like insect cell microsomes.

Methodology Details:

-

Incubation: Insect microsomes expressing human CYP2C9 alleles are incubated with diclofenac (ranging from 2-100 μM) for 30 minutes at 37°C. The reaction is initiated by adding an NADPH-regenerating system and terminated by adding an acid or organic solvent.

-

Analysis: The formation of 4'-hydroxydiclofenac is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

HPLC: A reverse-phase C18 column can be used with a gradient of acetonitrile and perchloric acid in water, with UV detection at 280 nm.

-

LC-MS/MS: This method offers higher sensitivity and specificity. Multiple reaction monitoring (MRM) can be used, for example, monitoring the transition of m/z 314.15 > 231.15 for 4'-hydroxydiclofenac and m/z 296 > 214 for diclofenac.

-

In Vivo Phenotyping Study

This protocol outlines a study to assess the impact of CYP2C9 genotype on diclofenac metabolism in human subjects.

-

Subject Recruitment: Healthy volunteers are genotyped for CYP2C92 and CYP2C93 alleles using PCR-RFLP methods.

-

Drug Administration: Subjects receive a single oral dose of 50 mg diclofenac.

-

Sample Collection:

-

Urine: Urine is collected over a period of 8 hours post-dose.

-

Plasma: Blood samples are drawn at multiple time points to determine pharmacokinetic parameters.

-

-

Sample Analysis: Concentrations of diclofenac and its metabolites (4'-hydroxy, 3'-hydroxy, 5-hydroxy) in urine or plasma are measured by HPLC.

-

Data Analysis: The urinary metabolic ratio of diclofenac to 4'-hydroxydiclofenac is calculated and compared across different genotype groups. For plasma data, pharmacokinetic parameters such as clearance (CL/F) and area under the curve (AUC) are determined.

Conclusion

CYP2C9 is unequivocally the principal enzyme responsible for the 4'-hydroxylation of diclofenac. The kinetic parameters of this reaction have been well-characterized, establishing it as a high-affinity, high-capacity pathway. While genetic polymorphisms in CYP2C9 can significantly alter the enzyme's catalytic activity in vitro and affect metabolic ratios in vivo, their impact on the overall clinical pharmacokinetics of diclofenac is less clear, suggesting a complex interplay of metabolic and dispositional pathways. For drug development professionals, diclofenac serves as a sensitive and specific probe for assessing CYP2C9 activity. A thorough understanding of the CYP2C9-diclofenac interaction is essential for designing and interpreting drug-drug interaction studies and for advancing the principles of personalized medicine.

References

- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Hydroxy Diclofenac-d4: A Technical Guide to its Role as a Metabolite of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several hydroxylated metabolites. Among these, 4'-hydroxy diclofenac is the principal metabolite, and its formation is a key determinant of diclofenac's pharmacokinetic profile. The deuterated analog, 4'-hydroxy diclofenac-d4, serves as an invaluable tool in the quantitative bioanalysis of this major metabolite, primarily as an internal standard in mass spectrometry-based assays. This technical guide provides an in-depth overview of the formation of 4'-hydroxy diclofenac, detailed experimental protocols for its analysis, and the critical role of its deuterated form in drug metabolism studies.

Metabolic Pathway of Diclofenac to 4'-Hydroxy Diclofenac

The biotransformation of diclofenac to its 4'-hydroxy metabolite is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][2][3] This phase I metabolic reaction introduces a hydroxyl group onto the 4'-position of the dichlorophenyl ring of the diclofenac molecule. While other minor metabolites are formed through different enzymatic pathways, the 4'-hydroxylation route is the most significant in humans.

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymatic formation of 4'-hydroxy diclofenac and its bioanalysis.

Table 1: Enzyme Kinetic Parameters for 4'-Hydroxy Diclofenac Formation

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg) | Source |

| Human Liver Microsomes | Diclofenac | 9 ± 1 | 432 ± 15 | [4] |

| Recombinant CYP2C9 | Diclofenac | 3.9 - 22 | Not Specified | [5] |

Table 2: Bioanalytical Method Parameters for 4'-Hydroxy Diclofenac Quantification

| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Internal Standard | Source |

| LC-MS/MS | Mouse Plasma | 10 - 5000 | 10 | Not Specified | Diclofenac-d4 | |

| HPLC-UV | Human Plasma | 20 - 2000 | 20 | 93.11 - 104.92 | Butyl Paraben | |

| LC-MS/MS | Human Plasma | 150 - 3181 | 150 | 36.4 - 46.6 | Bupropion |

Table 3: Mass Spectrometry Parameters for Diclofenac and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

| Diclofenac | 296.0 | 214.0 | Positive/Negative | |

| Diclofenac | 294.0 | 250.0 | Negative | |

| 4'-Hydroxy Diclofenac | 312.0 | 231.15 | Positive | |

| 4'-Hydroxy Diclofenac | 310.0 | 230.0 / 194.0 | Not Specified | |

| Diclofenac-d4 | 300.0 | Not Specified | Not Specified |

Experimental Protocols

In Vitro Metabolism of Diclofenac using Human Liver Microsomes

This protocol describes a typical procedure to study the formation of 4'-hydroxy diclofenac from diclofenac in a controlled in vitro environment.

Materials:

-

Pooled human liver microsomes (HLM)

-

Diclofenac

-

4'-Hydroxy diclofenac standard

-

This compound (internal standard)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add diclofenac (substrate) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of diclofenac should be within a relevant range to determine enzyme kinetics (e.g., 1-100 μM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Internal Standard Addition: Add a known concentration of this compound as an internal standard to all samples.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis to quantify the amount of 4'-hydroxy diclofenac formed.

Bioanalytical Method for Quantification of 4'-Hydroxy Diclofenac in Human Plasma using LC-MS/MS

This protocol outlines a standard procedure for the extraction and quantification of 4'-hydroxy diclofenac from human plasma samples.

Materials:

-

Human plasma samples

-

4'-Hydroxy diclofenac and this compound standards

-

Acetonitrile or Methanol (for protein precipitation)

-

Formic acid

-

Water (HPLC grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Internal Standard Spiking: To a known volume of plasma (e.g., 100-200 µL) in a microcentrifuge tube, add a precise amount of this compound solution as the internal standard.

-

Protein Precipitation: Add a precipitating agent, typically 2-3 volumes of cold acetonitrile or methanol, to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for about 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject an aliquot of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 4'-hydroxy diclofenac and this compound (refer to Table 3).

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 4'-hydroxy diclofenac in the unknown samples from this curve.

Conclusion

4'-Hydroxy diclofenac is the primary metabolite of diclofenac, and its formation, predominantly mediated by CYP2C9, is a critical aspect of the drug's disposition. The use of its stable isotope-labeled counterpart, this compound, as an internal standard is essential for the accurate and precise quantification of this metabolite in various biological matrices. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating further studies into the clinical and toxicological implications of diclofenac metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4'-Hydroxy diclofenac-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Hydroxy diclofenac-d4, a key deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended to be a valuable resource for professionals in drug development and scientific research, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and analytical workflows.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of 4'-hydroxydiclofenac, the major metabolite of diclofenac. The incorporation of four deuterium atoms on the phenylacetic acid moiety makes it an ideal internal standard for quantitative analysis in pharmacokinetic and metabolic studies, particularly in mass spectrometry-based assays.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-((2,6-dichloro-4-hydroxyphenyl)amino)phenyl-3,4,5,6-d4)acetic acid | [2][3] |

| Synonyms | Benzene-2,3,4,5-d4-acetic acid, 6-[(2,6-dichloro-4-hydroxyphenyl)amino]- | [4] |

| CAS Number | 254762-27-1 | [2] |

| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ | |

| Molecular Weight | 316.17 g/mol | |

| Appearance | Purple Solid | |

| Melting Point | 173-175°C (decomposes) | |

| Boiling Point | 432.7 °C at 760 mmHg | |

| Density | 1.54 g/cm³ | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Ethanol, and Methanol |

Metabolism and Signaling Pathway

Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes. The formation of its major metabolite, 4'-hydroxydiclofenac, is catalyzed almost exclusively by the CYP2C9 isoenzyme. This process involves the hydroxylation of the dichlorophenyl ring. The resulting metabolite can then undergo further conjugation reactions before excretion.

Experimental Protocols

Synthesis and Purification

Synthesis Workflow:

Purification Protocol (Column Chromatography):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Load the solution onto the silica gel column. c. Elute the column with the mobile phase gradient. d. Collect fractions and monitor by thin-layer chromatography (TLC). e. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification:

A robust HPLC method is crucial for the accurate quantification of this compound.

HPLC Workflow:

Detailed HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Gradient Program: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 280 nm.

-

Quantification: Use a calibration curve prepared with known concentrations of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification:

For trace-level detection and quantification in biological matrices, LC-MS/MS is the method of choice.

LC-MS/MS Protocol:

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC method, but with a potentially faster gradient to accommodate the sensitivity of the mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

-

MRM Transition: The precursor ion (the molecular weight of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

-

Sample Preparation: For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required before injection.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further method development and validation are recommended.

References

Stability and Storage of 4'-Hydroxy diclofenac-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4'-Hydroxy diclofenac-d4, a key deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Understanding the stability profile of this compound is critical for its accurate use as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and reproducibility of analytical data.

Summary of Storage Conditions and Stability Data

The stability of this compound is influenced by temperature, solvent, and physical state. The following tables summarize the recommended storage conditions and available stability data. It is important to note that while specific stability studies on the deuterated form are limited, data from its non-deuterated counterpart, 4'-hydroxydiclofenac, and the parent drug, diclofenac, provide valuable insights into its potential degradation pathways.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Source |

| Solid (Powder) | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In Solvent (e.g., DMF, Ethanol) | -80°C | 6 months | [1][2] |

| -20°C | 1 month | [1] | |

| Aqueous Solution | Room Temperature | Not recommended for more than one day |

Table 2: Stability of 4'-Hydroxydiclofenac (Non-deuterated)

| Condition | Observation | Source |

| In Rat Liver Microsomes (Room Temp) | Relatively stable for 3 consecutive days | |

| Seawater and Sediment | Concentration decreased by 76.5% (sediment) and 90.2% (autoclaved sediment) over 29 days |

Potential Degradation Pathways

Forced degradation studies on diclofenac have identified several key degradation pathways, which are likely to be similar for this compound. These studies are crucial for developing stability-indicating analytical methods.

The primary degradation pathways for diclofenac, and by extension its hydroxylated metabolite, include:

-

Hydrolysis: Degradation in acidic and alkaline conditions has been observed for diclofenac.

-

Oxidation: Oxidation is a common degradation pathway for pharmaceuticals and has been shown to affect diclofenac.

-

Photolysis: Exposure to light can lead to degradation.

-

Thermal Degradation: High temperatures can induce degradation, although some studies show diclofenac to be relatively stable under dry heat.

The hydroxylation of the phenylacetic acid moiety is a key step in the metabolism and potential degradation of diclofenac. Further degradation can proceed through the formation of quinone imine derivatives, followed by multistep reactions including decarboxylation and oxidation.

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Stress Conditions: Expose the samples to a range of stress conditions as outlined in Figure 1. Samples should be taken at various time points.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A mass spectrometer detector is crucial for identifying the structure of the degradants.

-

Data Evaluation: Determine the rate of degradation and identify the major degradation products to elucidate the degradation pathway.

Protocol for Assessing the Stability of Deuterated Internal Standards

The stability of the deuterium label is critical for the function of this compound as an internal standard. Back-exchange of deuterium for hydrogen can lead to inaccurate quantification.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the biological matrix of interest (e.g., plasma) and in protic solvents.

-

Incubation: Incubate the samples under conditions relevant to the intended bioanalytical method (e.g., room temperature, 37°C) for various durations.

-

LC-MS/MS Analysis: Analyze the samples using LC-MS/MS, monitoring for the parent ion of this compound and any potential back-exchanged (d3, d2, d1, d0) species.

-

Data Analysis: Calculate the ratio of the deuterated to non-deuterated compound at each time point to assess the stability of the deuterium label.

Conclusion

While specific, in-depth stability studies on this compound are not extensively published, a robust understanding of its stability can be inferred from data on its non-deuterated analog and the parent compound, diclofenac. For optimal use, it is recommended to store this compound in its solid form at -20°C. When in solution, storage at -80°C is preferable for longer-term stability. It is crucial for researchers to perform their own stability assessments under their specific experimental conditions, particularly when used as a quantitative internal standard in regulated bioanalysis. The provided experimental frameworks can serve as a starting point for such validation studies.

References

In-Depth Technical Guide: Safety and Handling of 4'-Hydroxy diclofenac-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4'-Hydroxy diclofenac-d4, a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it falls into the following hazard categories:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

Quantitative Toxicity Data

For comparative purposes, the acute oral toxicity data for the parent compound, diclofenac sodium, is provided below.

| Compound | Test Animal | Route | LD50 |

| Diclofenac Sodium | Rat | Oral | 53 mg/kg |

| Diclofenac Sodium | Mouse | Oral | 95 mg/kg |

Experimental Protocols for Hazard Assessment

The hazard classifications for 4'-Hydroxy diclofenac are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. The general procedure involves:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.

-

Dosing: The test substance is administered orally in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Classification: The substance is classified into a GHS category based on the number of animals that show signs of toxicity or die at specific dose levels.

Serious Eye Damage/Irritation - OECD Test Guideline 405

This guideline outlines the procedure for assessing the potential of a substance to cause serious eye damage or irritation. The key steps are:

-

Animal Selection: Typically, albino rabbits are used for this test.

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days to evaluate the extent of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

-

Classification: A substance is classified as causing Serious Eye Damage (Category 1) if the effects on the cornea, iris, or conjunctiva are not fully reversible within 21 days, or if it produces a specific level of corneal opacity or iritis in at least two of the three tested animals.

Metabolic Pathway of Diclofenac to 4'-Hydroxy diclofenac

Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway leading to the formation of 4'-Hydroxy diclofenac involves the enzyme CYP2C9 . Other minor metabolites are also formed through the action of other CYP isoforms like CYP3A4.

References

Methodological & Application

Application Notes and Protocols for the Use of 4'-Hydroxy Diclofenac-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4'-Hydroxy diclofenac-d4 as an internal standard in the quantitative analysis of diclofenac and its metabolites in biological matrices. The protocols detailed below are intended to support bioanalytical assays, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction

4'-Hydroxy diclofenac is the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The formation of this metabolite is chiefly catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][2][3] In quantitative bioanalysis, particularly in methods involving liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This compound, a deuterated analog of the primary metabolite, serves as an ideal internal standard for the quantification of diclofenac and its metabolites.[4] Its similar chemical and physical properties to the analyte of interest, but distinct mass, allows for the correction of variability during sample preparation and analysis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₇D₄Cl₂NO₃ |

| Molecular Weight | 316.17 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Storage | -20°C for long-term storage |

Metabolic Pathway of Diclofenac

The biotransformation of diclofenac is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves hydroxylation, with the formation of 4'-hydroxydiclofenac being the most significant route. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2C9.[1] Other minor metabolites are also formed through different enzymatic pathways.